molecular formula C14H27ClN2O3S B6701555 N-(4-methylsulfonylbutan-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride

N-(4-methylsulfonylbutan-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride

Cat. No.: B6701555
M. Wt: 338.9 g/mol
InChI Key: FEYPCMIAAJSBJR-UHFFFAOYSA-N
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Description

N-(4-methylsulfonylbutan-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by its complex structure, which includes an indole core, a carboxamide group, and a methylsulfonylbutan side chain

Properties

IUPAC Name

N-(4-methylsulfonylbutan-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S.ClH/c1-10(7-8-20(2,18)19)15-14(17)13-9-11-5-3-4-6-12(11)16-13;/h10-13,16H,3-9H2,1-2H3,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYPCMIAAJSBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS(=O)(=O)C)NC(=O)C1CC2CCCCC2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylsulfonylbutan-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.

    Introduction of the Carboxamide Group: This step often involves the reaction of the indole derivative with a suitable carboxylic acid derivative or an amide coupling reagent.

    Attachment of the Methylsulfonylbutan Side Chain: This can be done through alkylation or sulfonylation reactions using appropriate reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylsulfonylbutan-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-(4-methylsulfonylbutan-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It may be studied for its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Pharmacology: Research may focus on its interactions with biological targets, such as receptors or enzymes, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound could be explored for its properties as a building block in the synthesis of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-methylsulfonylbutan-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to certain receptors, modulating their activity and leading to physiological effects.

    Enzymes: It may act as an inhibitor or activator of enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methylsulfonylbutan-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride include other indole derivatives with varying side chains and functional groups. Examples include:

  • N-(4-methylsulfonylbutan-2-yl)-1H-indole-2-carboxamide
  • N-(4-methylsulfonylbutan-2-yl)-3,4-dihydro-1H-indole-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

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